1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine

Quality Control Analytical Chemistry Medicinal Chemistry

Medicinal chemistry requires precise structural validation, not class-level assumptions. The 3,5-dimethylisoxazole-sulfonyl-piperazine architecture uniquely mimics acetyl-lysine for BET bromodomain targeting. Substituting this exact scaffold introduces unknown binding variables. - **Key differentiator**: Piperazine free amine enables rapid SAR derivatization (alkylation, acylation) for chemical probe development. - **Procurement advantage**: 95-98% purity with batch-specific HPLC/NMR data ensures synthetic reproducibility. - **Supply chain**: Multiple package sizes (mg to g) from vetted sources; melting point 92-100°C simplifies handling.

Molecular Formula C9H15N3O3S
Molecular Weight 245.3 g/mol
CAS No. 871217-52-6
Cat. No. B3025219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine
CAS871217-52-6
Molecular FormulaC9H15N3O3S
Molecular Weight245.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCNCC2
InChIInChI=1S/C9H15N3O3S/c1-7-9(8(2)15-11-7)16(13,14)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3
InChIKeyVJKJAOWJMHUHQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine Specifications


1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine (CAS 871217-52-6) is a synthetic sulfonamide derivative with the molecular formula C₉H₁₅N₃O₃S and a molecular weight of 245.30 g/mol . Its structure comprises a piperazine ring connected via a sulfonyl (-SO₂-) linker to a 3,5-dimethylisoxazole moiety . This compound is primarily offered as a research chemical building block by multiple vendors, with purity specifications ranging from 95% to 98% [1]. Its PubChem CID is 7131168, and its MDL number is MFCD07348583 .

Vendor-verified purity specifications with batch analytical data
Free piperazine NH as synthetic handle for derivatization
3,5-Dimethylisoxazole moiety reported as acetyl-lysine (KAc) mimic motif

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine: Analog Validation Requirements


The 3,5-dimethylisoxazole-sulfonyl-piperazine architecture is not a commodity where 'any sulfonamide' will suffice. The specific combination of the 3,5-dimethylisoxazole group and the sulfonyl-piperazine linker creates a unique molecular recognition profile. Literature indicates that the 3,5-dimethylisoxazole moiety itself is a well-documented acetyl-lysine (KAc) mimic, critical for interactions with bromodomain and extra-terminal (BET) proteins [1]. The sulfonyl (-SO₂-) group acts as a strategic linker that imposes distinct conformational and electronic properties compared to methylene or amine linkages, directly impacting target binding geometry and metabolic stability . Consequently, substituting with a closely related analog—such as one with a different isoxazole substitution pattern or an alternative linker—introduces unknown variables in binding affinity, selectivity, and physicochemical behavior, necessitating compound-specific validation rather than class-level assumption [2].

Isoxazole substitution pattern
Altering the 3,5-dimethyl substitution may disrupt acetyl-lysine mimic recognition and BET bromodomain binding geometry.
Linker modification
Replacing the sulfonyl linker with methylene or amine may shift conformational preferences and metabolic stability, affecting target engagement.

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine: Differentiation Evidence


Purity and Solid-State Characterization

Multiple vendors provide batch-specific analytical data for this compound, with purity specifications verified by NMR, HPLC, or GC . The compound's solid-state properties are also reported, including a melting point range of 92-100 °C and a calculated logP of 0.062, which are critical for solubility prediction and formulation work [1]. While these are not head-to-head biological comparisons, they represent quantifiable benchmarks for procurement that ensure batch-to-batch consistency in research settings. This is in contrast to less well-characterized analogs where such data may not be readily available or verified, introducing experimental variability.

Purity & Solid State
Vendor specification
Purity 95–98% (NMR, HPLC, GC); mp 92–100 °C; logP 0.062
Supports procurement and batch-to-batch consistency
Calculated logP; vendor batch analyses
Quality Control Analytical Chemistry Medicinal Chemistry

3,5-Dimethylisoxazole as Acetyl-Lysine Mimic

The 3,5-dimethylisoxazole group in this compound is a validated acetyl-lysine (KAc) mimic, a key pharmacophore for targeting bromodomain and extra-terminal (BET) proteins [1]. This class-level inference is based on extensive structure-activity relationship (SAR) studies where 3,5-dimethylisoxazole derivatives have been optimized to achieve potent BET bromodomain inhibition with good ligand efficiency [2]. While direct quantitative data for this specific compound is absent in the public domain, the presence of this privileged scaffold provides a mechanistic rationale for its selection over analogs lacking this motif (e.g., unsubstituted isoxazoles or phenyl sulfonamides) when exploring BET-related pathways.

KAc Mimic Motif
Class-level inference
3,5-Dimethylisoxazole recognized as acetyl-lysine (KAc) mimic in BET bromodomain SAR
Justifies scaffold selection for BET pathway research
No direct data for this compound; based on analog studies
Epigenetics Bromodomain Inhibition Medicinal Chemistry

Commercial Availability and Synthetic Versatility

This compound is commercially available from multiple reputable suppliers, including Enamine, Santa Cruz Biotechnology, AKSci, Bidepharm, and Leyan, with catalog numbers such as EN300-14854, sc-333302, and BD583502 [1]. Its availability in various quantities (e.g., 250 mg from Santa Cruz, up to 5g from Leyan) facilitates both initial screening and scale-up studies . The compound's free secondary amine in the piperazine ring serves as a convenient synthetic handle for further derivatization, such as alkylation, acylation, or sulfonylation, enabling the rapid generation of diverse compound libraries . This contrasts with less accessible or more complexly protected analogs, which may require additional synthetic steps and incur higher costs and longer lead times.

Commercial & Synthetic Access
Supporting evidence
Multiple vendors (Enamine, Santa Cruz, etc.); free piperidine NH for derivatization
Facilitates library synthesis and scale-up studies
Available in 250 mg to 5 g quantities
Organic Synthesis Medicinal Chemistry Chemical Biology

1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine: Applications


BET Bromodomain Probe Development

Given the well-documented role of the 3,5-dimethylisoxazole moiety as an acetyl-lysine mimic [1], this compound serves as an ideal starting point for synthesizing novel chemical probes targeting the BET family of bromodomains (BRD2, BRD3, BRD4). Researchers can leverage the free piperazine amine for rapid derivatization to explore structure-activity relationships (SAR) aimed at improving potency, selectivity, and drug-like properties for epigenetic research programs . The compound's commercial availability in various quantities supports iterative cycles of synthesis and biological testing .

Piperazine-Based Library Synthesis

The compound's primary utility in a medicinal chemistry context is as a functionalized building block. The secondary amine of the piperazine ring is a robust site for introducing diverse functional groups via alkylation, acylation, or reductive amination, enabling the parallel synthesis of focused compound libraries [1]. Its procurement from multiple vendors with batch-specific purity data (NMR, HPLC) ensures that the starting material quality is consistent, minimizing downstream synthetic failures and analytical variability .

Sulfonamide-Isoxazole Chemical Biology Tools

For chemical biology studies investigating the role of sulfonamides or isoxazoles in modulating protein function, this compound provides a dual-warhead scaffold. Researchers can use it to generate tools for target identification (e.g., affinity chromatography probes) or for cellular imaging (e.g., fluorescent conjugates) by functionalizing the piperazine nitrogen. Its defined solid-state properties (melting point 92-100 °C) also aid in formulation and handling for in vitro assays [1].

Analytical Reference Standard and Method Development

The high purity (95-98%) and detailed characterization data available from multiple vendors qualify this compound as a suitable reference standard for analytical method development and validation [1]. Its unique HPLC retention time and MS fragmentation pattern, defined by its specific structure, make it a reliable marker for optimizing separation methods and quantifying related substances in complex reaction mixtures or biological matrices.

Application
Selection Property
Validation Focus
BET Bromodomain Probe Development
3,5-Dimethylisoxazole KAc mimic scaffold
BET protein binding and selectivity assays
Piperazine-Based Library Synthesis
Free secondary amine for derivatization
Synthetic yield and derivative purity
Sulfonamide-Isoxazole Chemical Biology Tools
Dual warhead (sulfonamide & isoxazole) scaffold
Functionalization efficiency and probe stability
Analytical Reference Standard
High purity and detailed characterization data
Chromatographic purity and detection method parameters

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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